(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine
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Overview
Description
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of a butenedioic acid moiety and a phenylpiperazine structure, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine typically involves multiple steps, including the formation of the butenedioic acid and the phenylpiperazine components, followed by their coupling under specific reaction conditions. Common synthetic routes may include:
Formation of Butenedioic Acid: This can be achieved through the oxidation of butene derivatives using oxidizing agents such as potassium permanganate or ozone.
Synthesis of Phenylpiperazine: This involves the reaction of phenylhydrazine with piperazine under acidic conditions to form the phenylpiperazine structure.
Coupling Reaction: The final step involves coupling the butenedioic acid with the phenylpiperazine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine: Lacks the butenedioic acid moiety.
But-2-enedioic acid derivatives: Lacks the phenylpiperazine structure.
Uniqueness
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine is unique due to the combination of the butenedioic acid and phenylpiperazine structures, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in similar compounds.
Properties
CAS No. |
81402-40-6 |
---|---|
Molecular Formula |
C29H37N3O8 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine |
InChI |
InChI=1S/C21H29N3.2C4H4O4/c1-22(2)14-13-21(19-9-5-3-6-10-19)24-17-15-23(16-18-24)20-11-7-4-8-12-20;2*5-3(6)1-2-4(7)8/h3-12,21H,13-18H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
GQHYERRIGCVHNZ-LVEZLNDCSA-N |
Isomeric SMILES |
CN(CCC(N1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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